(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}prop-2-enamide (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 2097939-98-3
VCID: VC5773145
InChI: InChI=1S/C19H15N3O4/c23-18(6-4-13-3-5-15-17(10-13)26-12-25-15)22-11-14-19(21-8-7-20-14)16-2-1-9-24-16/h1-10H,11-12H2,(H,22,23)/b6-4+
SMILES: C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NC=CN=C3C4=CC=CO4
Molecular Formula: C19H15N3O4
Molecular Weight: 349.346

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}prop-2-enamide

CAS No.: 2097939-98-3

Cat. No.: VC5773145

Molecular Formula: C19H15N3O4

Molecular Weight: 349.346

* For research use only. Not for human or veterinary use.

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}prop-2-enamide - 2097939-98-3

Specification

CAS No. 2097939-98-3
Molecular Formula C19H15N3O4
Molecular Weight 349.346
IUPAC Name (E)-3-(1,3-benzodioxol-5-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]prop-2-enamide
Standard InChI InChI=1S/C19H15N3O4/c23-18(6-4-13-3-5-15-17(10-13)26-12-25-15)22-11-14-19(21-8-7-20-14)16-2-1-9-24-16/h1-10H,11-12H2,(H,22,23)/b6-4+
Standard InChI Key UFOSRCZSCLIUDR-GQCTYLIASA-N
SMILES C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NC=CN=C3C4=CC=CO4

Introduction

Chemical Structure and Nomenclature

The systematic name (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}prop-2-enamide delineates its composition with precision. The (2E) designation specifies the trans configuration of the double bond in the propenamide chain, critical for molecular geometry and reactivity . The core structure comprises three primary subunits:

  • 1,3-Benzodioxol-5-yl group: A methylenedioxy-substituted benzene ring, commonly associated with bioactivity in natural and synthetic compounds .

  • Furan-2-yl-pyrazine hybrid: A pyrazine ring substituted at the 3-position with a furan group, introducing nitrogen heteroatoms and oxygen-based aromaticity.

  • Propenamide backbone: An α,β-unsaturated amide, which confers rigidity and potential electrophilic reactivity at the β-carbon .

The molecular formula is deduced as C₁₉H₁₅N₃O₄, with a calculated molecular weight of 349.34 g/mol. Key functional groups include the enamide (–NH–CO–CH=CH–), benzodioxole, and furan-pyrazine systems, each contributing distinct electronic and steric properties.

Hypothetical Synthesis Pathways

While no documented synthesis of this compound exists in the reviewed literature, plausible routes can be extrapolated from analogous structures :

Enamide Formation via Acyl Chloride-Amine Coupling

  • Synthesis of (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl chloride:

    • Claisen-Schmidt condensation between 1,3-benzodioxole-5-carbaldehyde and acetyl chloride, followed by oxidation to the acid and conversion to the acyl chloride.

  • Preparation of [3-(furan-2-yl)pyrazin-2-yl]methylamine:

    • Functionalization of pyrazine via nucleophilic substitution or cross-coupling to introduce the furan moiety, followed by reductive amination to yield the primary amine.

  • Amide Bond Formation:

    • Reaction of the acyl chloride with the amine under basic conditions (e.g., Schotten-Baumann) to yield the target enamide .

Alternative Route via Heck Coupling

  • Palladium-catalyzed coupling of a benzodioxole-containing vinyl halide with a pyrazine-furan scaffold bearing an amide group, though this method may present regioselectivity challenges.

Table 1: Comparison with Structurally Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target CompoundC₁₉H₁₅N₃O₄349.34Benzodioxole, enamide, furan-pyrazine
(2E)-3-(1,3-Benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one C₁₄H₁₀O₄242.23Benzodioxole, enone, furan
3-(Furan-2-yl)-N-(2-methylpropyl)prop-2-enamide C₁₁H₁₅NO₂193.24Enamide, furan, branched alkyl

Physicochemical Properties

The compound’s properties are inferred from its subunits:

  • Solubility: Likely low aqueous solubility due to aromatic rings and nonpolar groups; moderate solubility in polar aprotic solvents (e.g., DMSO, DMF).

  • Stability: The enamide’s α,β-unsaturated system may render it susceptible to nucleophilic attack or photodegradation. Benzodioxole and furan rings could oxidize under harsh conditions.

  • Spectroscopic Signatures:

    • IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O), ~1600 cm⁻¹ (C=C), ~1250 cm⁻¹ (C–O–C in benzodioxole) .

    • NMR: Distinct signals for benzodioxole protons (δ 6.8–7.1 ppm), furan H-3/H-4 (δ 7.4–7.6 ppm), and pyrazine protons (δ 8.5–9.0 ppm) .

Applications and Future Directions

  • Medicinal Chemistry: As a lead compound for optimizing kinase or antimicrobial agents.

  • Material Science: Conjugated enamide systems may serve as organic semiconductors or photoactive materials.

  • Synthetic Intermediates: Utility in constructing polyheterocyclic frameworks via cycloadditions or cross-couplings.

Research Priorities:

  • Experimental validation of synthesis routes.

  • In vitro profiling against cancer cell lines and microbial pathogens.

  • Computational modeling of target binding interactions.

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